3-[(1E)-1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}ethyl]-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-[(1E)-1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}ethyl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring, a chlorophenyl group, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}ethyl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Chromenone: The final step involves coupling the thiazole-chlorophenyl intermediate with a chromenone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chromenone ring.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3-[(1E)-1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}ethyl]-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one
- 4-(4-Chlorophenyl)-1,3-thiazol-2-yl derivatives
Uniqueness
The uniqueness of 3-[(1E)-1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}ethyl]-7-hydroxy-2H-chromen-2-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H14ClN3O3S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-[(E)-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C20H14ClN3O3S/c1-11(16-8-13-4-7-15(25)9-18(13)27-19(16)26)23-24-20-22-17(10-28-20)12-2-5-14(21)6-3-12/h2-10,25H,1H3,(H,22,24)/b23-11+ |
InChI Key |
VGQNPXBGRNEPQI-FOKLQQMPSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC4=C(C=C(C=C4)O)OC3=O |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C(C=C4)O)OC3=O |
Origin of Product |
United States |
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